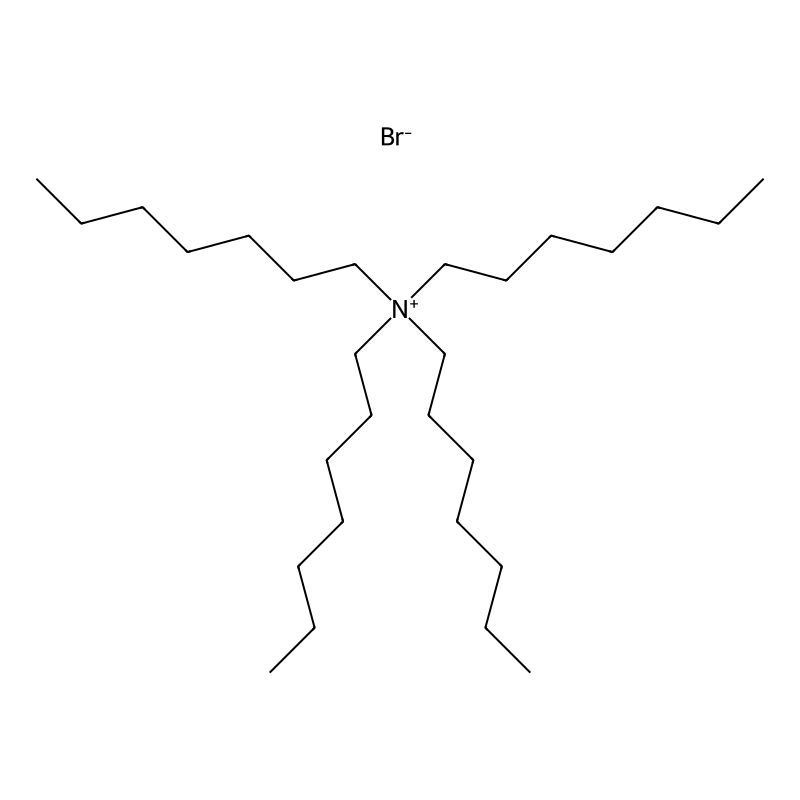Tetraheptylammonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
As an Alkylation Reagent
THPAB can function as an alkylating agent in the synthesis of benzothiazoles. These heterocyclic compounds possess various applications, including as vulcanization accelerators in rubber, corrosion inhibitors, and dyes. A study published in the journal Synthetic Communications details the use of THPAB for the synthesis of benzothiazoles from iodoanilines and sulfur [].
As a Solvent
THPAB serves as a suitable solvent in palladium-catalyzed Suzuki and Stille coupling reactions. These reactions are fundamental tools in organic synthesis for constructing carbon-carbon bonds. A research article published in the journal Tetrahedron Letters demonstrates the effectiveness of THPAB as a solvent in the Suzuki-Miyaura coupling reactions of various aryl halides [].
Tetraheptylammonium bromide is a quaternary ammonium compound characterized by the formula . It consists of a heptylamine backbone with four heptyl groups attached to a nitrogen atom, making it a larger member of the ammonium salt family. This compound typically appears as a white crystalline solid and is soluble in water, which is a significant property for its applications in various chemical processes. Tetraheptylammonium bromide serves primarily as a phase-transfer catalyst, facilitating the transfer of ions between immiscible phases, such as organic solvents and aqueous solutions .
Data:
Additional Safety Information:
Some notable reactions include:
- Alkylation Reactions: Tetraheptylammonium bromide can catalyze the alkylation of phenols and amines.
- Esterification: It facilitates the formation of esters from carboxylic acids and alcohols.
- Oxidation and Reduction: The compound can be used in various oxidation and reduction processes under mild conditions .
Tetraheptylammonium bromide can be synthesized through several methods:
- Alkylation of Ammonia: The primary method involves the alkylation of heptylamine with an appropriate alkyl halide, typically 1-bromooctane or similar compounds.
- Salt Metathesis: Tetraheptylammonium bromide can also be produced by reacting heptyl chloride with silver bromide to form the desired salt through metathesis reactions.
- Direct Synthesis: Another approach includes reacting heptyl alcohol with ammonium bromide under acidic conditions to yield tetraheptylammonium bromide .
Tetraheptylammonium bromide has diverse applications across various fields:
- Phase-Transfer Catalysis: It is widely used in organic synthesis for enhancing reaction rates between aqueous and organic phases.
- Ion-Pair Chromatography: The compound serves as an ion-pair reagent for separating ionic species in liquid chromatography.
- Coatings and Inks: Tetraheptylammonium bromide is utilized in formulations for coatings, printing inks, and other materials due to its surfactant properties.
- Biochemical
Research into the interaction of tetraheptylammonium bromide with various substrates has revealed its effectiveness as a phase-transfer catalyst. Studies have demonstrated that it enhances the solubility of hydrophilic compounds in organic solvents, facilitating their reactivity. Additionally, it has been explored for its potential interactions with biological membranes, which may inform its use in drug delivery systems or antimicrobial applications .
Tetraheptylammonium bromide shares similarities with other quaternary ammonium compounds but stands out due to its unique heptyl chain structure. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Tetrabutylammonium Bromide | Smaller but widely used as a phase-transfer catalyst | |
| Tetraoctylammonium Bromide | Larger chain length; used similarly but less common | |
| Cetyltrimethylammonium Bromide | Known for surfactant properties; used in personal care | |
| Benzyltrimethylammonium Chloride | Used in organic synthesis; smaller hydrophobic group |
Tetraheptylammonium bromide's longer hydrocarbon chain compared to tetrabutylammonium bromide provides enhanced solubility in nonpolar solvents while maintaining effective catalytic properties. This unique structure allows it to operate effectively in diverse chemical environments where shorter-chain analogs may not perform as well .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








